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For researchers and scientists engaged in molecular biology and drug development, the

precise cleavage of DNA is a fundamental requirement. The GTYRAC sequence is a key

recognition site for a specific set of restriction enzymes. This guide provides a detailed

comparison of the primary enzyme, HincII, and its main alternative, HindII, which both

recognize this sequence. We will delve into their performance characteristics, buffer

compatibility, and sensitivity to methylation, supported by experimental protocols.

Performance Comparison of HincII and HindII
HincII and its isoschizomer HindII both recognize the degenerate sequence GTYRAC (where Y

is a pyrimidine (C or T) and R is a purine (A or G)). While they share the same recognition

sequence, their performance characteristics can differ, influencing the choice of enzyme for a

specific application.
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Feature HincII HindII

Recognition Sequence GTYRAC GTYRAC

Cut Site GTY/RAC GTY/RAC

Optimal Temperature 37°C 37°C

Heat Inactivation 65°C for 20 minutes[1] 80°C for 20 minutes[2]

Buffer Compatibility
Optimal in NEB rCutSmart™

Buffer[1]

Optimal in NEB NEBuffer™

r2.1[2]

Methylation Sensitivity

dam: Not Sensitivedcm: Not

SensitiveCpG: Blocked by

some overlapping

combinations[1]

dam: Not Sensitivedcm: Not

SensitiveCpG: Not Sensitive[2]

Star Activity

Can occur under non-optimal

conditions such as high

glycerol concentration or

prolonged incubation.

Star activity may result from

extended digestion[2]. A high-

fidelity version (HindIII-HF®) is

available with reduced star

activity.

Key Considerations for Enzyme Selection
Methylation Sensitivity: A critical point of differentiation is their sensitivity to CpG methylation.

HincII can be blocked by certain overlapping CpG methylation patterns, which is an important

consideration when working with mammalian genomic DNA[1]. In contrast, HindII is not

sensitive to dam, dcm, or CpG methylation, making it a more robust choice for digesting

potentially methylated DNA[2].

Buffer Compatibility: For double digest experiments, buffer compatibility is crucial. HincII shows

100% activity in NEB's rCutSmart™ Buffer, which is compatible with over 210 other restriction

enzymes[1]. HindII, on the other hand, has its optimal activity in NEBuffer™ r2.1 and only 50%

activity in rCutSmart™ Buffer[2]. This may necessitate a sequential digest if used with an

enzyme optimized for rCutSmart™ Buffer.
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Heat Inactivation: The lower heat inactivation temperature of HincII (65°C) compared to HindII

(80°C) can be advantageous in workflows where downstream applications are sensitive to

higher temperatures[1][2].

Experimental Protocols
Below are standard protocols for restriction digestion using HincII and HindII.

Protocol for a Typical HincII Digestion (NEB)
Reaction Setup:

Component 50 µL Reaction

Nuclease-free water to 50 µL

10X rCutSmart™ Buffer 5 µL

DNA 1 µg

HincII 1 µL (10 units)

Procedure:

Combine the nuclease-free water, rCutSmart™ Buffer, and DNA in a sterile microfuge tube.

Add the HincII enzyme to the reaction mixture.

Gently mix by pipetting up and down.

Incubate at 37°C for 5-15 minutes for a rapid digest, or for 1 hour for a standard digest.

To inactivate the enzyme, heat the reaction at 65°C for 20 minutes.

Protocol for a Typical HindII (HindIII) Digestion (NEB)
Reaction Setup:
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Component 50 µL Reaction

Nuclease-free water to 50 µL

10X NEBuffer™ r2.1 5 µL

DNA 1 µg

HindIII 1 µL (20 units)

Procedure:

Assemble the reaction components in a sterile microfuge tube, adding the enzyme last.

Mix gently by pipetting.

Incubate at 37°C for 1 hour.

For enzyme inactivation, heat at 80°C for 20 minutes.

Note: For digestion of supercoiled plasmid DNA with HindIII, more than 1 unit of enzyme per

microgram of DNA may be required for complete digestion[2].

Logical Workflow for Enzyme Selection
The following diagram illustrates a decision-making process for selecting the appropriate

restriction enzyme for the GTYRAC sequence.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.neb.com/en/products/r0104-hindiii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: GTYRAC sequence to be digested

What is the source of the DNA?

Performing a double digest?

PCR Product / Plasmid
(unmethylated)

Use HindII

Mammalian Genomic DNA
(potentially methylated)

Use HincII

No Check buffer compatibility of partner enzyme

Yes

Consider sequential digest if buffers are incompatible

Compatible with
rCutSmart™ Buffer Not compatible

Click to download full resolution via product page

Caption: Decision workflow for selecting between HincII and HindII.
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Signaling Pathways and Experimental Workflows
The process of restriction digestion itself is a direct enzymatic reaction and not part of a

complex signaling pathway. The experimental workflow is straightforward, as detailed in the

protocols above. The key to a successful experiment lies in the careful selection of the enzyme

and buffer system based on the nature of the DNA substrate and the requirements of

downstream applications.

In conclusion, both HincII and HindII are effective restriction enzymes for the GTYRAC

sequence. The choice between them should be guided by the methylation status of the

substrate DNA and the need for compatibility in double digest experiments. For unmethylated

DNA and streamlined double digests with compatible enzymes, HincII in rCutSmart™ buffer is

an excellent choice. For potentially methylated DNA, HindII offers a more reliable option.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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